[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13442142
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN4O2 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-9-20(10-11)13-8-7-12(16)17-18-13/h7-8,11H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | HHFOUXDTXXBLHK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NN=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NN=C(C=C2)Cl |
Introduction
Structural Characteristics
The compound’s architecture integrates three key components:
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Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the 3-position with a chlorine atom.
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Piperidine Moiety: A six-membered saturated ring containing one nitrogen atom, functionalized at the 3-position with a methyl-carbamate group.
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tert-Butyl Carbamate: A protective group that enhances solubility and stability during synthetic processes .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₄O₂ |
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-N-methylcarbamate |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NN=C(C=C2)Cl |
| InChIKey | HHFOUXDTXXBLHK-UHFFFAOYSA-N |
| Topological Polar Surface Area | 58.6 Ų |
| LogP (Predicted) | 2.8–3.3 |
The pyridazine ring’s electron-deficient nature and the piperidine’s conformational flexibility enable interactions with biological targets, such as enzymes or receptors .
Synthesis and Optimization
The synthesis typically involves a multi-step sequence:
Step 1: Formation of the Piperidine-Pyridazine Core
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Nucleophilic Substitution: Reacting 3,6-dichloropyridazine with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(6-chloropyridazin-3-yl)piperidine.
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Methylation: Introducing the methyl group to the piperidine nitrogen using methyl iodide or dimethyl sulfate.
Step 2: Carbamate Protection
The tertiary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form the tert-butyl carbamate .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3,6-Dichloropyridazine, Piperidine, DMF, 80°C | 65–70% |
| 2 | Boc₂O, Et₃N, CH₂Cl₂, RT | 85–90% |
Optimization efforts focus on solvent selection (e.g., toluene vs. THF), temperature control, and catalytic additives to minimize by-products .
Applications in Medicinal Chemistry
TRPC6 Channel Inhibition
The compound’s structural analogs are implicated as transient receptor potential canonical 6 (TRPC6) inhibitors, as evidenced by patent WO2019158572A1 . TRPC6 modulation is therapeutic in renal diseases, hypertension, and fibrosis, where aberrant calcium signaling exacerbates pathology.
Enzyme Inhibition
Carbamates are known protease or kinase inhibitors. The tert-butyl group enhances membrane permeability, making this compound a candidate for intracellular targets .
Intermediate in Drug Synthesis
As a Boc-protected amine, it serves as a precursor in synthesizing:
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Anticancer Agents: Piperidine-pyridazine hybrids target microtubule dynamics.
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Antivirals: Analogous structures inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc-CH₃), 3.12–3.25 (m, 4H, piperidine-H), 3.72 (s, 3H, N-CH₃), 7.45 (d, 1H, pyridazine-H), 8.20 (d, 1H, pyridazine-H) .
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HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
Mass Spectrometry
Future Research Directions
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